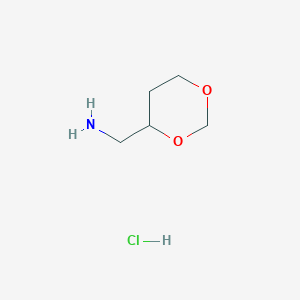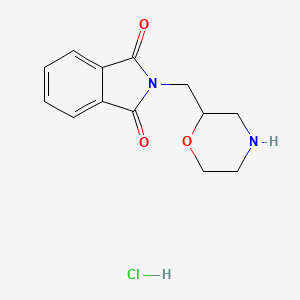
2-(morpholin-2-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Descripción general
Descripción
The compound is a derivative of morpholine. Morpholine is a common chemical used in a variety of industrial applications, including as a pH adjuster in both fossil fuel and nuclear power plant steam systems .
Molecular Structure Analysis
The molecular structure of a related compound, dimethyl-morpholin-2-ylmethyl-amine dihydrochloride, includes a morpholine ring attached to a methylamine group . The specific structure of “2-(morpholin-2-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride” could not be found.Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives would depend on the specific functional groups present in the molecule. Without more specific information on “this compound”, it’s difficult to predict its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Preparation and Sulfur-Transfer Agents : The synthesis of sulfur-transfer agents related to the compound of interest has been demonstrated through the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione from 2-cyanoethyl disulfide, highlighting methods for incorporating sulfur functionalities into isoindole derivatives for various applications (Klose et al., 1997).
NMR Spectroscopy for Structural Elucidation : The structural characterization of isoindoline-1,3-dione derivatives has been achieved using 1D, COSY, and HSQC 2D NMR spectroscopy, showcasing the importance of these techniques in confirming the identity of synthesized compounds (Dioukhane et al., 2021).
Crystal Structure and IR Spectrum Studies : Investigations into the crystal structure and IR spectrum of isoindole-1,3-dione derivatives reveal insights into the molecular arrangements and interactions, which are crucial for understanding their properties and potential applications in materials science and pharmacology (Anouar et al., 2019).
Green Catalytic Systems for Synthesis : A study on the efficient green catalytic system using water extract of onion peel ash for the synthesis of isoindoline-1,3-dione derivatives points towards sustainable methods of chemical synthesis, emphasizing the reduction of harmful reagents and the utilization of bio-waste (Journal et al., 2019).
Potential Applications
Phthalocyanine Synthesis : Research on the synthesis of mono- and disubstituted phthalocyanines using dithioimide derivatives related to isoindoline-1,3-dione highlights the compound's role in creating complex molecules with potential applications in materials science, such as in the development of organic semiconductors and photovoltaic materials (Leznoff et al., 1987).
Coordination Chemistry : A study focusing on the stability constants of complexes with Sr(II), Cr(II), and Al(III) ions with derivatives of isoindoline-1,3-dione provides valuable data for the field of coordination chemistry, indicating potential applications in catalysis, environmental chemistry, and the development of new materials (Tekade et al., 2018).
Mecanismo De Acción
Target of action
Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
Mode of action
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity .
Biochemical pathways
Isoindoline-1,3-dione derivatives are known to be involved in various biological activities .
Result of action
Isoindoline-1,3-dione derivatives are known to have potential therapeutic applications .
Propiedades
IUPAC Name |
2-(morpholin-2-ylmethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c16-12-10-3-1-2-4-11(10)13(17)15(12)8-9-7-14-5-6-18-9;/h1-4,9,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYLKNMIXUFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



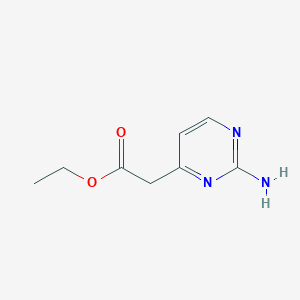
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)
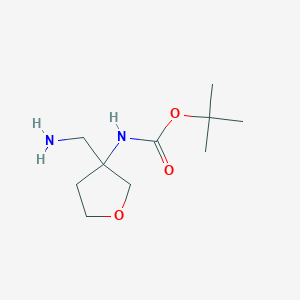
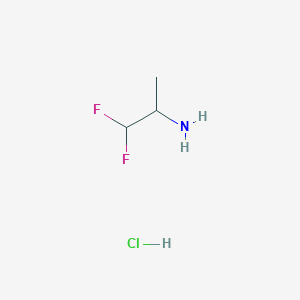
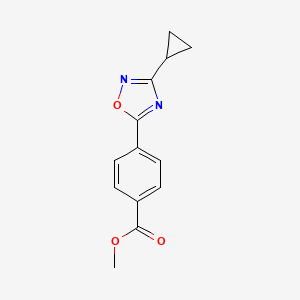
![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)
![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)



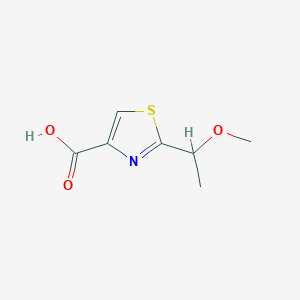
![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)
